

A Comparative Guide to the Oxidizing Strength of Peroxydisulfuric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Peroxydisulfuric acid*

Cat. No.: *B079392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the redox potential and oxidative performance of **peroxydisulfuric acid** ($H_2S_2O_8$), also known as Marshall's acid, against other common and powerful oxidizing agents. The information presented is intended to assist researchers in selecting appropriate oxidants for various applications, from organic synthesis to environmental remediation through Advanced Oxidation Processes (AOPs).

Understanding Redox Potential

Standard redox potential (E°), or standard electrode potential, is a measure of the tendency of a chemical species to be reduced by acquiring electrons.^[1] It is measured in volts (V) relative to the Standard Hydrogen Electrode (SHE), which is assigned a potential of 0 volts under standard conditions (298K, 1 atm, 1M concentration).^[1] A more positive E° value indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons.^[2]

Peroxydisulfuric acid is a potent oxidizing agent, characterized by a central peroxide bridge ($-O-O-$) that is the source of its high redox potential.^[3] Its salts, such as ammonium and potassium persulfate, are widely used as polymerization initiators, etchants in electronics, and for the oxidative treatment of pollutants.^[4]

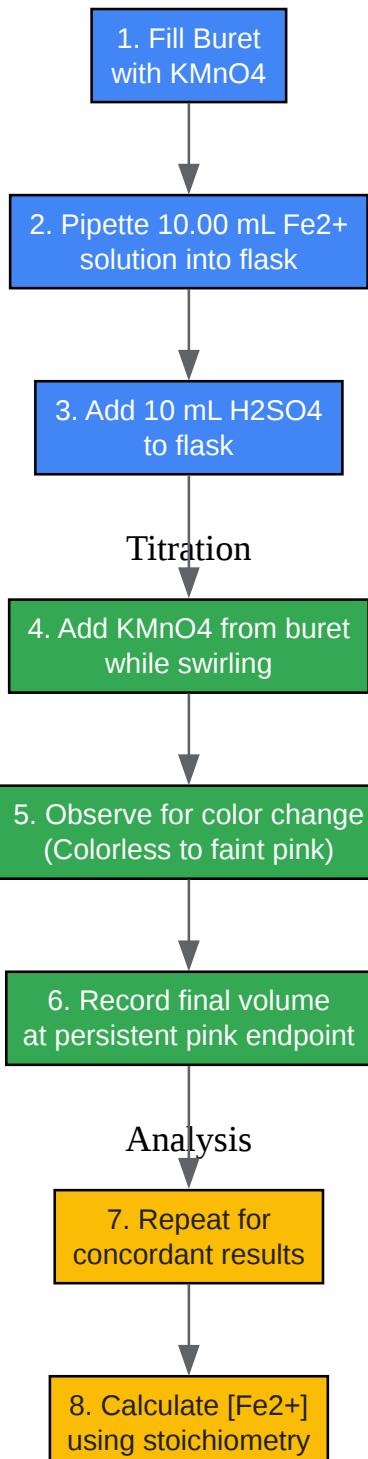
Data Presentation: Comparative Redox Potentials

The oxidizing strength of **peroxydisulfuric acid** and its corresponding anion, peroxydisulfate ($\text{S}_2\text{O}_8^{2-}$), is best understood when compared directly with other common oxidants. The following table summarizes the standard redox potentials for several key oxidizing agents.

Oxidizing Agent	Half-Reaction	Standard Redox Potential (E° vs. SHE) (V)
Fluorine	$\text{F}_2(\text{g}) + 2\text{e}^- \rightarrow 2\text{F}^-(\text{aq})$	+2.87
Peroxymonosulfuric Acid	$\text{H}_2\text{SO}_5 + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{H}_2\text{SO}_4 + \text{H}_2\text{O}$	+2.51
Ozone	$\text{O}_3(\text{g}) + 2\text{H}^+ + 2\text{e}^- \rightarrow \text{O}_2(\text{g}) + \text{H}_2\text{O}$	+2.07
Peroxydisulfuric Acid	$\text{S}_2\text{O}_8^{2-}(\text{aq}) + 2\text{e}^- \rightarrow 2\text{SO}_4^{2-}(\text{aq})$	+2.01
Hydrogen Peroxide	$\text{H}_2\text{O}_2(\text{aq}) + 2\text{H}^+ + 2\text{e}^- \rightarrow 2\text{H}_2\text{O}(\text{l})$	+1.78
Potassium Permanganate	$\text{MnO}_4^-(\text{aq}) + 8\text{H}^+ + 5\text{e}^- \rightarrow \text{Mn}^{2+}(\text{aq}) + 4\text{H}_2\text{O}(\text{l})$	+1.51
Hypochlorous Acid	$\text{HOCl}(\text{aq}) + \text{H}^+ + 2\text{e}^- \rightarrow \text{Cl}^-(\text{aq}) + \text{H}_2\text{O}(\text{l})$	+1.49
Chlorine	$\text{Cl}_2(\text{g}) + 2\text{e}^- \rightarrow 2\text{Cl}^-(\text{aq})$	+1.36

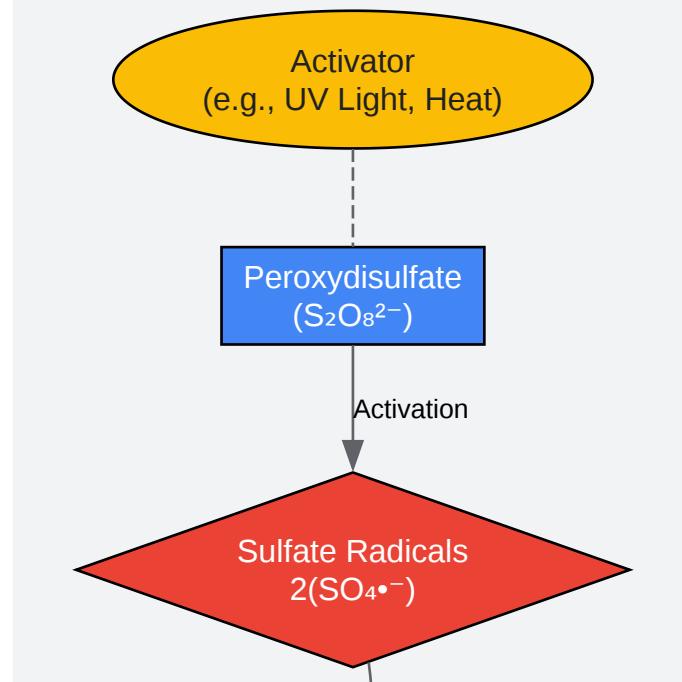
Note: Values are sourced from multiple chemistry databases and may vary slightly between references.[\[3\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

This data clearly positions peroxydisulfate among the strongest oxidizing agents, surpassed only by a few substances like fluorine, peroxymonosulfuric acid (Caro's acid), and ozone.[\[8\]](#)

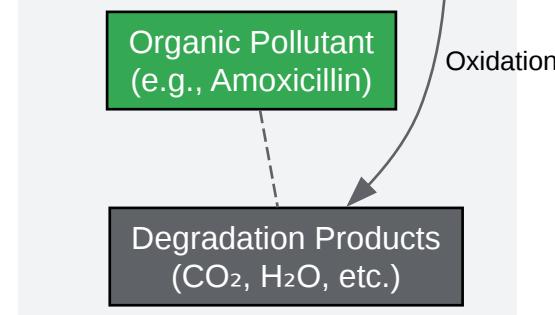

Logical & Experimental Frameworks

To contextualize the data, it is crucial to understand both the hierarchy of oxidizing strength and the experimental methods used to determine or apply these properties.

Hierarchy of Oxidizing Strength (E°)


Chlorine (+1.36 V)	Permanganate (+1.51 V)	Hydrogen Peroxide (+1.78 V)	Peroxydisulfuric Acid (+2.01 V)	Ozone (+2.07 V)	Peroxymonosulfuric Acid (+2.51 V)	Fluorine (+2.87 V)
---------------------------	-------------------------------	------------------------------------	--	------------------------	--	---------------------------

Preparation



Titration

Persulfate Activation & Radical Generation

Pollutant Degradation Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfate Radical Generation → Area → Sustainability [energy.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. fctemis.org [fctemis.org]
- 4. Comparing the efficacy of various methods for sulfate radical generation for antibiotics degradation in synthetic wastewater: degradation mechanism, k ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01618D [pubs.rsc.org]
- 5. Standard electrode potential (data page) - Wikipedia [en.wikipedia.org]
- 6. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]
- 7. gov.nl.ca [gov.nl.ca]
- 8. scribd.com [scribd.com]
- To cite this document: BenchChem. [A Comparative Guide to the Oxidizing Strength of Peroxydisulfuric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079392#redox-potential-of-peroxydisulfuric-acid-compared-to-other-oxidants>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com